An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile. This compound is a key building block in medicinal chemistry, incorporating the pharmacologically significant 6-chloropyridine moiety and a structurally unique cyclobutane ring. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical information to facilitate its use in the synthesis of novel therapeutic agents. While direct experimental data for this specific compound is not widely available in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust working knowledge base.
Introduction
1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile (CAS No. 485828-75-9) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features.[1] The molecule combines a 6-chloropyridine ring, a common scaffold in numerous biologically active compounds, with a cyclobutanecarbonitrile moiety. The strained cyclobutane ring offers a three-dimensional structural element that can be exploited to explore novel chemical space in drug design. This guide will delve into the known and predicted chemical properties of this compound, outline plausible synthetic routes, and discuss its potential as a key intermediate in the development of new pharmaceuticals.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 485828-75-9 | [2] |
| Molecular Formula | C₁₀H₉ClN₂ | [2] |
| Molecular Weight | 192.65 g/mol | [2] |
| Appearance | Light yellow solid | - |
| Melting Point | 47 - 51 °C | - |
| Boiling Point | 201 °C @ 760 mmHg | - |
| Solubility | No data available. Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile
Proposed Synthetic Route 1: Palladium-Catalyzed α-Arylation
This approach involves the cross-coupling of an aryl halide with a nitrile, a reaction that has been well-documented for the formation of α-aryl nitriles.
Reaction Scheme:
Caption: Palladium-catalyzed α-arylation of cyclobutanecarbonitrile.
Detailed Hypothetical Protocol:
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Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).
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Reaction Setup: To the flask, add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS) and an aprotic solvent (e.g., toluene or dioxane).
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Addition of Reactants: Add 3-bromo-6-chloropyridine and cyclobutanecarbonitrile to the reaction mixture.
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Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or GC-MS.
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Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Palladium Catalyst and Ligand: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
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Strong Base: A strong base is required to deprotonate the α-carbon of the cyclobutanecarbonitrile, forming the nucleophilic carbanion.
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Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Proposed Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)
This method relies on the displacement of the chloro group on the pyridine ring by a carbanion generated from cyclobutanecarbonitrile.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution approach.
Detailed Hypothetical Protocol:
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Carbanion Formation: In a dry flask under an inert atmosphere, dissolve cyclobutanecarbonitrile in a polar aprotic solvent (e.g., THF or DMF). Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., LDA or n-BuLi) dropwise to generate the carbanion.
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Nucleophilic Attack: To this solution, add a solution of 2,5-dichloropyridine in the same solvent.
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Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
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Work-up and Purification: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Causality Behind Experimental Choices:
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Strong Base and Low Temperature: The use of a strong, non-nucleophilic base at low temperatures allows for the efficient and clean generation of the cyclobutyl carbanion while minimizing side reactions.
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Polar Aprotic Solvent: A polar aprotic solvent is used to solvate the carbanion and facilitate the nucleophilic attack on the electron-deficient pyridine ring.
Predicted Spectroscopic Data
In the absence of experimentally obtained spectra, the following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the cyclobutane ring.
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Pyridine Ring Protons:
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A doublet for the proton at the 2-position (ortho to the nitrogen and meta to the cyclobutane).
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A doublet of doublets for the proton at the 4-position (meta to both the nitrogen and the cyclobutane).
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A doublet for the proton at the 5-position (para to the nitrogen and ortho to the cyclobutane).
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Cyclobutane Ring Protons:
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Complex multiplets in the aliphatic region, corresponding to the six protons on the cyclobutane ring.
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¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the four carbons of the cyclobutane ring, and the nitrile carbon.
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Pyridine Ring Carbons: Five distinct signals in the aromatic region (typically δ 120-155 ppm).
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Cyclobutane Ring Carbons: Signals in the aliphatic region (typically δ 15-45 ppm).
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Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
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C≡N Stretch: A sharp, medium to strong absorption band around 2240-2260 cm⁻¹, characteristic of a nitrile group.
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C-Cl Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.
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Aromatic C=C and C=N Stretches: Several bands in the 1400-1600 cm⁻¹ region.
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C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192, with a characteristic M+2 peak at m/z 194 due to the presence of the chlorine isotope (³⁷Cl). Fragmentation would likely involve the loss of the nitrile group (-CN), cleavage of the cyclobutane ring, and loss of HCl.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile is dictated by its functional groups: the chloropyridine ring and the nitrile group.
Reactivity
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Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring is susceptible to displacement by various nucleophiles, allowing for further functionalization of the molecule.
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Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up a wide range of possibilities for derivatization.
Potential Applications in Drug Discovery
The structural motifs present in 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile are found in numerous bioactive molecules, suggesting its potential as a valuable intermediate in drug discovery programs.
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Kinase Inhibitors: The 2-chloropyridine scaffold is a key component of many kinase inhibitors, where the nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase.
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CNS-Active Agents: The cyclobutane ring provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a specific manner to interact with biological targets in the central nervous system.
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Metabolic Stability: The incorporation of a cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking sites of metabolism.
Safety and Handling
Based on available Safety Data Sheets (SDS) for this compound, the following safety precautions should be observed:
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile is a promising building block for medicinal chemistry, offering a unique combination of a reactive chloropyridine moiety and a structurally rigid cyclobutane ring. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application in the development of novel therapeutic agents. The proposed synthetic routes and predicted spectroscopic data offer a starting point for researchers looking to incorporate this versatile molecule into their research programs.
References
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Applichem. 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile. [Link]
